molecular formula C19H16ClNO5 B2546819 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide CAS No. 1428359-71-0

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2546819
CAS No.: 1428359-71-0
M. Wt: 373.79
InChI Key: BPXHGKOIOFCDBC-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxol-5-yloxy group linked via a but-2-yn-1-yl (propargyl) chain to an acetamide core, which is further substituted with a 4-chlorophenoxy moiety. The 4-chlorophenoxy group may influence electronic properties and solubility. While direct data on this compound are absent in the provided evidence, comparisons can be drawn to structurally related analogs documented in recent studies .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5/c20-14-3-5-15(6-4-14)24-12-19(22)21-9-1-2-10-23-16-7-8-17-18(11-16)26-13-25-17/h3-8,11H,9-10,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXHGKOIOFCDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole ring.

    Alkyne Introduction:

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Benzo[d][1,3]dioxol-5-yloxy and Acetamide Moieties

The following compounds share structural fragments with the target molecule:

Compound Name Yield (%) Melting Point (°C) Key Structural Differences Source
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p) 78 171–172 Thiadiazole ring replaces propargyl chain
2-(4-Hydroxyphenylthio)-N-(4-(5-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)acetamide Not reported Not reported Triazole and hydroxyphenylthio substituents
N-(2-(Benzo[d][1,3]dioxol-5-yl)-4-(benzyloxy)phenethyl)acetamide (10n) Not reported Not reported Phenethyl chain and benzyloxy group

Key Observations :

  • The propargyl chain in the target compound distinguishes it from analogs with heterocyclic (e.g., thiadiazole in 5p) or aromatic (e.g., phenethyl in 10n) linkers.

Chlorophenyl-Substituted Analogs

Compounds with chlorophenyl groups exhibit variations in melting points and synthetic yields:

Compound Name Yield (%) Melting Point (°C) Chlorine Position Core Structure Source
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-chlorophenyl)piperazine 70 164–165 Para Piperazine
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (21) 65 177–178 Meta Piperazine

Key Observations :

  • Para-substituted chlorophenyl derivatives (e.g., compound in ) typically exhibit lower melting points than meta-substituted analogs (e.g., compound 21 in ), suggesting differences in crystallinity.

Key Observations :

  • The target compound’s synthesis likely involves amide coupling (similar to ) or alkyne-functionalized intermediates.
  • Piperazine-based analogs (e.g., ) often employ nucleophilic substitution or reductive amination, contrasting with the acetamide-focused strategies for the target molecule.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
  • But-2-yn-1-yl linker : Provides flexibility and spatial orientation for molecular interactions.
  • Chlorophenoxy group : Potentially enhances the compound's efficacy by modulating receptor interactions.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing the benzo[d][1,3]dioxole unit have shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
Compound AHepG22.38Doxorubicin7.46
Compound BHCT1161.54Doxorubicin8.29
Compound CMCF74.52Doxorubicin4.56
This compoundTBDTBDTBDTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compounds derived from the benzo[d][1,3]dioxole structure often demonstrate lower IC50 values compared to standard chemotherapeutics like doxorubicin, suggesting enhanced potency.

The mechanisms through which this compound exerts its biological effects include:

  • EGFR Inhibition : Similar compounds have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a critical pathway in cancer progression.
  • Apoptosis Induction : Assessment via annexin V-FITC assays indicates that these compounds may promote programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies have shown that certain derivatives can halt the cell cycle at specific phases (G2-M), reducing proliferation rates.

Case Studies and Research Findings

A study investigating benzodioxole derivatives revealed that those with amide functionalities exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. For example, compounds with IC50 values lower than those of doxorubicin demonstrated a strong potential as anticancer agents.

In another research effort, the antioxidant activity of these compounds was evaluated using the DPPH assay, showing promising results that could complement their anticancer properties by mitigating oxidative stress within cells.

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